Design, Synthesis, and Application of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid: A Technical Guide
Design, Synthesis, and Application of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid: A Technical Guide
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Structural Rationale
In modern medicinal chemistry, the shift toward higher fraction sp³ (
As a Senior Application Scientist, I approach scaffold selection by analyzing the causality between molecular structure and biological performance. This specific molecule offers three distinct vectors of utility:
-
The 1-Methyl Group: Blocks tautomerization of the pyrazole ring, locking the molecule into a defined trajectory. This is critical for establishing reliable Structure-Activity Relationships (SAR)[1].
-
The 5-(Oxolan-2-yl) Substituent: Replaces traditional flat, lipophilic aromatic rings (e.g., phenyl or thienyl) with a saturated, oxygen-containing tetrahydrofuran (THF) ring. This introduces a chiral center, lowers LogP, and provides a hydrogen-bond acceptor to improve aqueous solubility.
-
The 3-Carboxylic Acid: Serves as a versatile synthetic handle for downstream amide coupling, a ubiquitous linkage in targeted therapeutics.
Physicochemical Profiling
To understand the behavior of this scaffold in physiological environments, we must evaluate its core metrics. Table 1 summarizes the self-validating data profile of the target compound.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Rationale & Implication |
| Molecular Formula | C₉H₁₂N₂O₃ | Defines exact atomic composition for mass spectrometry validation. |
| Molecular Weight | 196.20 g/mol | Low MW ensures downstream API derivatives remain within Lipinski's Rule of 5. |
| Estimated LogP | ~0.40 - 1.20 | The oxolane oxygen significantly reduces lipophilicity compared to aryl analogs, mitigating off-target hydrophobic binding. |
| H-Bond Donors | 1 (-COOH) | Essential for target engagement; fully consumed upon amide coupling. |
| H-Bond Acceptors | 4 (N, O) | Enhances interaction with kinase hinge regions or GPCR binding pockets[1]. |
| Stereocenters | 1 (C2 of oxolane) | Exists as (R) and (S) enantiomers. Precursor selection dictates final stereochemistry[2]. |
Retrosynthetic Strategy & Regiocontrol
The primary challenge in synthesizing 1,5-disubstituted pyrazoles is regioselectivity . The standard [3+2] cyclocondensation between a 1,3-dicarbonyl compound and a substituted hydrazine inherently produces a mixture of 1,3- and 1,5-regioisomers[3].
To synthesize the target scaffold, we utilize a Claisen condensation followed by a kinetically controlled cyclization.
Caption: Retrosynthetic workflow and regioselective cyclization of the pyrazole scaffold.
Optimization of Regioselectivity
Thermodynamic control typically favors the less sterically hindered 1,3-isomer. To force the formation of the desired 1,5-isomer, we must manipulate the kinetics of the hydrazine attack. Table 2 outlines the causality behind reaction condition choices based on established patent literature[4].
Table 2: Reaction Optimization for Cyclocondensation
| Addition Sequence | Temp (°C) | Resulting 1,5 : 1,3 Ratio | Mechanistic Causality |
| Standard (Hydrazine added to Diketoester) | 78 (Reflux) | ~ 1 : 1 | High heat drives thermodynamic equilibration; local excess of electrophile causes indiscriminate attack. |
| Inverse (Diketoester added to Hydrazine) | 0 - 5 | ~ 10 : 1 | Maintaining a constant excess of methylhydrazine at low temperatures kinetically favors attack of the primary amine on the more electrophilic ketone carbonyl[4]. |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes a specific checkpoint to ensure process integrity.
Step 1: Synthesis of Ethyl 4-(oxolan-2-yl)-2,4-dioxobutanoate
-
Methodology: In a dry, argon-purged flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Cool to 0°C. Add a mixture of 1-(oxolan-2-yl)ethan-1-one (1.0 eq)[2] and diethyl oxalate (1.1 eq) dropwise over 30 minutes. Stir at room temperature for 12 hours.
-
Causality: The ethoxide base deprotonates the
-methyl group of the oxolanyl ketone, generating a nucleophilic enolate that attacks the electrophilic ester of diethyl oxalate. -
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the ketone and the appearance of a highly UV-active spot (due to the extended conjugation of the enol tautomer of the diketoester) confirms conversion.
Step 2: Regioselective Cyclocondensation
-
Methodology: Dissolve methylhydrazine (1.2 eq) in absolute ethanol and cool to 0-5°C. Crucial Step: Add the crude diketoester from Step 1 dropwise over 1 hour, maintaining the internal temperature below 10°C. Stir for an additional 2 hours at 5°C, then allow to warm to room temperature.
-
Causality: Inverse addition ensures that the methylhydrazine is always in stoichiometric excess. The more nucleophilic -NH₂ group of methylhydrazine selectively attacks the C4 carbonyl (adjacent to the oxolane ring), followed by cyclization of the -NHCH₃ group onto the C2 carbonyl.
-
Self-Validation Checkpoint: Concentrate the mixture and purify via silica gel chromatography. The 1,5-isomer and 1,3-isomer will elute separately. Proceed to Section 4 for NMR validation before hydrolysis.
Step 3: Saponification to the Free Acid
-
Methodology: Dissolve the purified ethyl 1-methyl-5-(oxolan-2-yl)pyrazole-3-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Acidify the mixture to pH 2 using 1M HCl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
-
Causality: Base-catalyzed ester hydrolysis cleaves the ethyl group. Subsequent acidification protonates the carboxylate, driving the precipitation/extraction of the neutral free acid.
-
Self-Validation Checkpoint: LC-MS analysis should show a mass shift from[M+H]⁺ 225 (Ester) to [M+H]⁺ 197 (Acid).
Analytical Characterization & Validation Logic
Trustworthiness in synthetic chemistry relies on definitive structural proof. Because the 1,3- and 1,5-regioisomers have identical masses, LC-MS is insufficient for validation. 2D NOESY NMR is the gold standard for distinguishing these isomers.
Caption: Logical decision tree for NMR-based self-validation of pyrazole regiochemistry.
Mechanistic Proof: In the 1,5-isomer, the N-methyl group is spatially adjacent to the oxolane ring at the C5 position. A NOESY experiment will show a clear through-space correlation between the N-CH₃ protons (singlet, ~3.9 ppm) and the oxolane C2 methine proton. In the 1,3-isomer, the N-methyl group is too far from the oxolane ring to produce a cross-peak, correlating instead only with the pyrazole C4-H.
Applications in Medicinal Chemistry
The 1-methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid scaffold is highly versatile. Pyrazole-3-carboxylic acid derivatives are privileged structures known to act as antagonists for Cannabinoid (CB1) receptors, inhibitors of dihydroorotate dehydrogenase, and modulators of nicotinic acid receptors[1][3].
By utilizing the (S)- or (R)-enantiomer of the starting ketone[2], researchers can synthesize enantiopure APIs. The carboxylic acid moiety is readily activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form robust amide bonds with diverse primary and secondary amines, facilitating rapid library generation for high-throughput screening.
References
- Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters III. Google Patents (US6444828B1).
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Institutes of Health (PMC). URL:[Link]
-
(S)-1-(tetrahydrofuran-2-yl)ethanone (CID 11170944). PubChem. URL:[Link]
-
Development of pyrazole derivatives in the management of inflammation. ResearchGate. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-1-(tetrahydrofuran-2-yl)ethanone | C6H10O2 | CID 11170944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6444828B1 - Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters III - Google Patents [patents.google.com]
